N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide
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Overview
Description
The compound is a cinnamamide derivative. Cinnamamides are organic compounds containing a cinnamoyl substructure . They are known for their various biological activities and are used in medicinal chemistry .
Synthesis Analysis
Cinnamamides can be synthesized using various methods. One method involves the MNBA/DMAP-catalyzed synthesis of various cinnamamides . The combination of MNBA, 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO) has been found effective for the synthesis of amides and peptides .Chemical Reactions Analysis
DMAP is a highly versatile nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Scientific Research Applications
DMAMCL has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. DMAMCL has also been studied for its potential as a fluorescent probe for imaging biological samples. Additionally, this compound has been used as a tool in studying the structure and function of proteins.
Mechanism of Action
Target of Action
The primary target of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . The compound’s structure, particularly the presence of electron-withdrawing groups on the cinnamoyl aromatic ring, contributes to its inhibitory activity . Molecular docking studies reveal that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 .
Pharmacokinetics
Synthesized cinnamamides, including this compound, have shown acceptable physicochemical and pharmacokinetic characteristics with little toxicity, indicating their potential use as lead drug candidates .
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMAMCL in lab experiments is its high yield and purity, making it easy to synthesize and use in experiments. Additionally, DMAMCL has been extensively studied, and its mechanism of action is relatively well understood. However, one of the limitations of using DMAMCL is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of DMAMCL. One potential direction is the development of DMAMCL derivatives with improved anticancer properties and reduced toxicity. Additionally, DMAMCL could be used as a tool for studying the structure and function of proteins. Finally, DMAMCL could be used in combination with other compounds to enhance its anticancer properties.
Conclusion:
In conclusion, DMAMCL is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and it has been extensively studied for its potential as an anticancer agent and fluorescent probe. DMAMCL has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, DMAMCL is a promising compound that has the potential to make significant contributions to various fields of research.
Synthesis Methods
DMAMCL has been synthesized using several methods, including the reaction of 4-dimethylamino-2-morpholinopyrimidine with cinnamoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 4-dimethylamino-2-morpholinopyrimidine with cinnamic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The yield of DMAMCL using these methods is relatively high, and the purity can be improved using chromatographic techniques.
Safety and Hazards
properties
IUPAC Name |
(E)-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-23(2)18-16(14-20-19(22-18)24-10-12-26-13-11-24)21-17(25)9-8-15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,21,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHRVHFUIRQKIT-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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